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molecular formula C8H18S2 B089511 Di-tert-butyl disulfide CAS No. 110-06-5

Di-tert-butyl disulfide

Cat. No. B089511
M. Wt: 178.4 g/mol
InChI Key: BKCNDTDWDGQHSD-UHFFFAOYSA-N
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Patent
US05770710

Procedure details

A 150 μg portion of LL-E33288γ1 -I in 1 ml of acetonitrile was treated with 50 μl of a 1μ mole/ml solution of t-butyl mercaptan in acetonitrile. After 21/4 hours, the reaction was complete, giving the t-butyl disulfide of LL-E33288γ1 -I.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([SH:5])([CH3:4])([CH3:3])[CH3:2]>C(#N)C>[C:1]([S:5][S:5][C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)S
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)SSC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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